molecular formula C17H10F3N3O2S B5511851 4-hydroxy-7-(4-methylphenyl)-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one

4-hydroxy-7-(4-methylphenyl)-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one

Cat. No.: B5511851
M. Wt: 377.3 g/mol
InChI Key: JUFNELNSJWFQPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-hydroxy-7-(4-methylphenyl)-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one is a useful research compound. Its molecular formula is C17H10F3N3O2S and its molecular weight is 377.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 377.04458223 g/mol and the complexity rating of the compound is 594. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Aldose Reductase Inhibitors and Antioxidant Activity

Compounds bearing a pyridopyrimidinone core, specifically those with phenol or catechol moieties, have been identified as selective aldose reductase inhibitors (ALR2), showing activity in the micromolar/submicromolar range. The introduction of a hydroxy group enhances inhibitory potency, demonstrating the critical role of hydroxyls in enzyme pharmacophoric recognition. Additionally, these compounds exhibit significant antioxidant properties, with catechol derivatives showing the best activity. This research suggests potential applications in managing diabetic complications and oxidative stress-related conditions (La Motta et al., 2007).

Antimicrobial Activity

Substituted tricyclic compounds, specifically tetrahydro pyrido[4',3':4,5]thieno[2,3-d]pyrimidines, have been synthesized and evaluated for their antibacterial and antifungal activities. Most of these compounds exhibited significant anti-bacterial and anti-fungal activities, indicating their potential as antimicrobial agents. This highlights the possibility of derivatives of the mentioned compound being useful in developing new antimicrobial agents (Mittal et al., 2011).

Structural and Synthetic Studies

Research on the synthesis and crystal structure of related thienopyridopyrimidinone compounds provides valuable insights into the molecular architecture and potential chemical modifications of such molecules. For instance, studies on 2-(4'-methylphenoxy)-5,8,9-trimethyl-3-phenyl thieno[3',2':5,6] pyrido[4,3-d]pyrimidin-4(3H)-one hydrochloride reveal the compound's crystal structure and intramolecular hydrogen bonding, which could influence its biological activity and solubility (Liu et al., 2006).

Anti-inflammatory and Antimicrobial Agents

New thienopyrimidine derivatives have shown remarkable activity toward fungi, bacteria, and inflammation, underscoring the therapeutic potential of such compounds in treating infectious and inflammatory diseases. The synthesis of these derivatives through chloroacylation and further modifications suggests a pathway for developing novel anti-inflammatory and antimicrobial agents (Tolba et al., 2018).

Properties

IUPAC Name

11-(4-methylphenyl)-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F3N3O2S/c1-7-2-4-8(5-3-7)10-6-9(17(18,19)20)11-12-13(26-15(11)21-10)14(24)23-16(25)22-12/h2-6H,1H3,(H2,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUFNELNSJWFQPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)(F)F)C4=C(S3)C(=O)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.